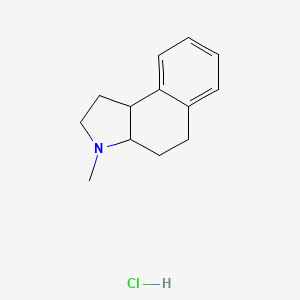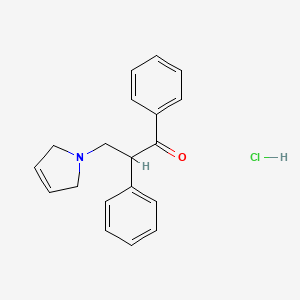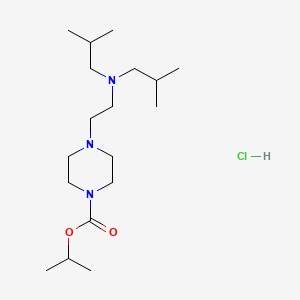
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride is a complex organic compound. It is a derivative of piperazine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a piperazine ring substituted with a diisobutylaminoethyl group and an isopropyl ester, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylene glycol.
Substitution with Diisobutylaminoethyl Group: The piperazine ring is then reacted with diisobutylamine in the presence of a suitable catalyst to introduce the diisobutylaminoethyl group.
Esterification: The carboxylic acid group on the piperazine ring is esterified with isopropanol under acidic conditions to form the isopropyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, methyl ester
- 1-Piperazinecarboxylic acid, benzyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisobutylaminoethyl group and isopropyl ester make it more lipophilic and potentially more bioavailable compared to its analogs.
Propriétés
Numéro CAS |
24269-61-2 |
|---|---|
Formule moléculaire |
C18H38ClN3O2 |
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
propan-2-yl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H37N3O2.ClH/c1-15(2)13-20(14-16(3)4)8-7-19-9-11-21(12-10-19)18(22)23-17(5)6;/h15-17H,7-14H2,1-6H3;1H |
Clé InChI |
CALGIJZSIFCUPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCN1CCN(CC1)C(=O)OC(C)C)CC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


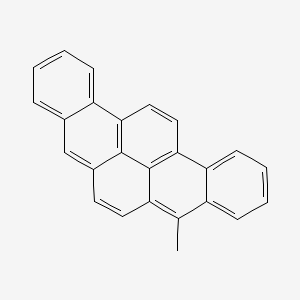
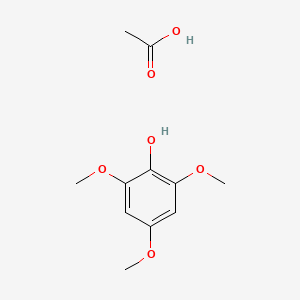
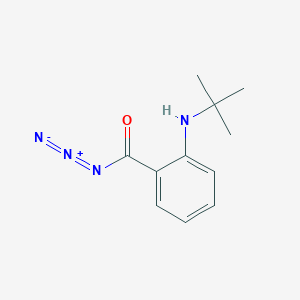
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
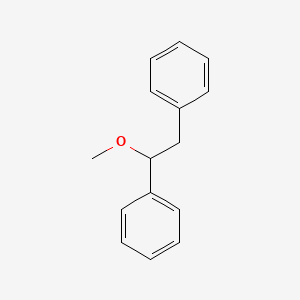
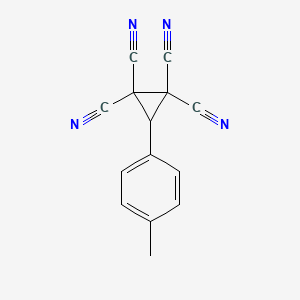
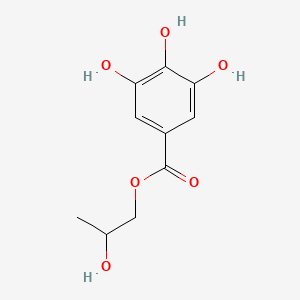
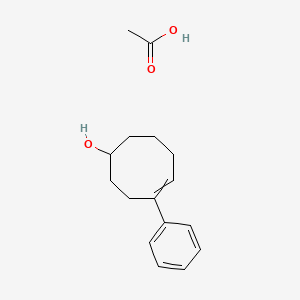
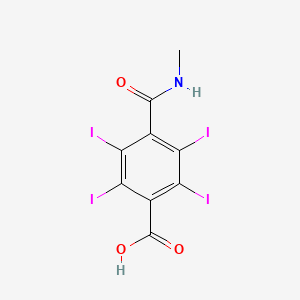
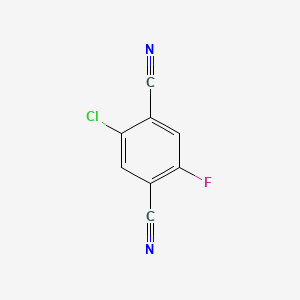
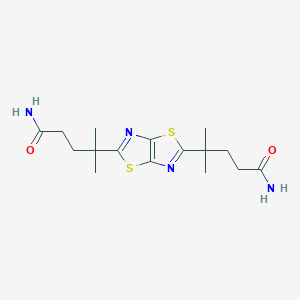
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
